hMAO-B-IN-3

Description

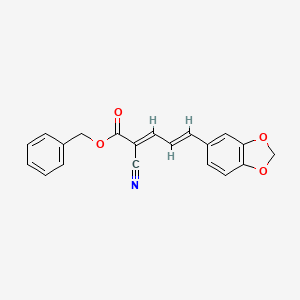

Structure

3D Structure

Properties

Molecular Formula |

C20H15NO4 |

|---|---|

Molecular Weight |

333.3 g/mol |

IUPAC Name |

benzyl (2E,4E)-5-(1,3-benzodioxol-5-yl)-2-cyanopenta-2,4-dienoate |

InChI |

InChI=1S/C20H15NO4/c21-12-17(20(22)23-13-16-5-2-1-3-6-16)8-4-7-15-9-10-18-19(11-15)25-14-24-18/h1-11H,13-14H2/b7-4+,17-8+ |

InChI Key |

CLKKKMAMQMSUHK-AQHRCUNFSA-N |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C=C(\C#N)/C(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC=C(C#N)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

hMAO-B-IN-3: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

hMAO-B-IN-3, also identified as compound 15 in the primary literature, is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B) derived from a piperine (B192125) scaffold.[1][2] Monoamine oxidase B is a critical enzyme located on the outer mitochondrial membrane, primarily in astrocytes within the brain, responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine (B1211576).[3] The inhibition of hMAO-B is a well-established therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, as it leads to an increase in synaptic dopamine levels.[3] This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory kinetics, the experimental protocols for its characterization, and the relevant signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a competitive inhibitor of human monoamine oxidase B.[1] This mode of inhibition signifies that this compound binds to the active site of the hMAO-B enzyme, thereby preventing the binding of its natural substrates, such as dopamine and other monoamines. This action effectively blocks the degradation of these neurotransmitters.

The direct consequence of this inhibition is an elevation of monoamine concentrations, particularly dopamine, in the synaptic cleft. By preventing its breakdown, this compound enhances dopaminergic neurotransmission. This is the primary mechanism through which it exerts its potential therapeutic effects in neurodegenerative diseases characterized by dopamine deficiency.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro enzymatic assays. The key quantitative parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type | Reference |

| This compound | hMAO-B | 47.4 | Competitive |

Experimental Protocols

The characterization of this compound's inhibitory activity is achieved through established in vitro enzymatic assays. The following is a representative protocol based on the methods used for the discovery and characterization of piperine-based hMAO-B inhibitors.

In Vitro hMAO-B Inhibition Assay (Fluorometric Method)

1. Principle:

This assay quantifies the activity of hMAO-B by measuring the production of a fluorescent product resulting from the enzymatic reaction. The substrate, kynuramine (B1673886), is deaminated by hMAO-B to produce an unstable aldehyde which undergoes spontaneous cyclization to form 4-hydroxyquinoline (B1666331), a fluorescent molecule. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in its presence.

2. Reagents and Materials:

-

Human recombinant hMAO-B (expressed in a suitable system, e.g., baculovirus-infected insect cells)

-

This compound (dissolved in DMSO)

-

Kynuramine dihydrobromide (substrate)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

3. Assay Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in potassium phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not significantly affect enzyme activity (typically ≤ 1%).

-

Prepare a working solution of hMAO-B enzyme in potassium phosphate buffer.

-

Prepare a working solution of kynuramine substrate in potassium phosphate buffer.

-

-

Assay Plate Setup:

-

To the wells of a 96-well plate, add the appropriate volumes of:

-

Blank wells: Buffer only (to measure background fluorescence).

-

Control wells: Buffer and hMAO-B enzyme (represents 100% enzyme activity).

-

Test wells: Buffer, hMAO-B enzyme, and varying concentrations of this compound.

-

-

-

Pre-incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells (except the blank).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for 4-hydroxyquinoline (e.g., ~310 nm excitation and ~400 nm emission) over a specified time course (e.g., 30 minutes).

-

4. Data Analysis:

-

Calculate the rate of reaction (fluorescence increase per unit time) for each well.

-

Subtract the background fluorescence from all readings.

-

Normalize the reaction rates of the test wells to the control wells to determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound can be visualized through its effect on neurotransmitter metabolism and the subsequent impact on neuronal signaling.

Caption: Inhibition of hMAO-B by this compound prevents dopamine metabolism, increasing synaptic dopamine levels.

The experimental workflow for determining the inhibitory potential of a compound like this compound follows a logical progression from initial screening to detailed kinetic analysis.

Caption: Workflow for the in vitro characterization of hMAO-B inhibitors.

References

Discovery and Synthesis of a Potent Human Monoamine Oxidase B Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, synthesis, and biological evaluation of a novel class of benzothiazole-hydrazone derivatives as potent and selective inhibitors of human monoamine oxidase B (hMAO-B). The information presented is based on a series of synthesized compounds, with a particular focus on the most active derivative in the series, compound 3e .

Introduction to hMAO-B Inhibition

Monoamine oxidase (MAO) is a flavoenzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of monoamine neurotransmitters.[1] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] MAO-B is a prime therapeutic target for neurodegenerative disorders such as Parkinson's disease, as its inhibition can increase dopamine (B1211576) levels in the brain and reduce oxidative stress.[2][3] Selective hMAO-B inhibitors are sought after to minimize the side effects associated with non-selective MAOIs.[1]

Discovery and Design Strategy

The discovery of this series of hMAO-B inhibitors was based on a rational design approach. Previous studies had shown that benzothiazole (B30560) derivatives can exhibit potent and selective inhibitory activity against the MAO-B enzyme.[1] Additionally, hydrazine-based compounds containing an azomethine (-NHN=CH-) functional group have also demonstrated selective MAO-B inhibitory activity.[1]

The design strategy for the synthesized compounds involved three key components:

-

A 2-substituted benzothiazole core.

-

An aromatic or heteroaromatic ring system.

-

A hydrazone linker connecting the benzothiazole core and the (hetero)aromatic ring.

This design aims to optimize the interaction with the active site of the hMAO-B enzyme.

Synthesis of Benzothiazole-Hydrazone Derivatives

The synthesis of the target benzothiazole-hydrazone compounds (3a–3j) is summarized in the workflow below.[1]

Experimental Protocol for Synthesis of Compound 3e

Step 1: Synthesis of Ethyl 2-(6-methoxybenzothiazol-2-ylamino)acetate A mixture of 2-amino-6-methoxybenzothiazole (B104352) (1 equivalent), ethyl bromoacetate (B1195939) (1.1 equivalents), and potassium carbonate (2 equivalents) in acetone was refluxed for 8 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated. The residue was then washed with water, dried, and purified by recrystallization from ethanol.

Step 2: Synthesis of 2-(6-Methoxybenzothiazol-2-ylamino)acetohydrazide To a solution of ethyl 2-(6-methoxybenzothiazol-2-ylamino)acetate (1 equivalent) in ethanol, hydrazine (B178648) hydrate (B1144303) (5 equivalents) was added, and the mixture was refluxed for 12 hours. The reaction mixture was then cooled, and the resulting precipitate was filtered, washed with cold ethanol, and dried.

Step 3: Synthesis of 2-((6-methoxybenzo[d]thiazol-2-yl)amino)-N'-(4-(trifluoromethoxy)benzylidene)acetohydrazide (Compound 3e) A solution of 2-(6-methoxybenzothiazol-2-ylamino)acetohydrazide (1 equivalent) and 4-(trifluoromethoxy)benzaldehyde (B1346576) (1 equivalent) in ethanol was refluxed for 6 hours. After cooling, the precipitated solid was filtered, washed with cold ethanol, and recrystallized from ethanol to yield the final compound 3e.

Quantitative Data

The inhibitory activities of the synthesized benzothiazole-hydrazone derivatives against hMAO-A and hMAO-B were evaluated, and the results are summarized below.

| Compound | hMAO-A Inhibition (%) at 10⁻⁵ M | hMAO-B Inhibition (%) at 10⁻⁵ M | hMAO-B IC₅₀ (µM)[1] |

| 3a | 25.34 ± 1.21 | 68.45 ± 2.34 | 15.450 |

| 3b | 18.76 ± 0.98 | 45.67 ± 1.87 | > 50 |

| 3c | 22.45 ± 1.15 | 48.76 ± 2.01 | > 50 |

| 3d | 15.87 ± 0.87 | 41.23 ± 1.54 | > 50 |

| 3e | 30.12 ± 1.54 | 85.43 ± 3.45 | 0.060 |

| 3f | 28.76 ± 1.34 | 75.65 ± 2.98 | 0.963 |

| 3g | 19.87 ± 1.02 | 49.87 ± 2.11 | > 50 |

| 3h | 32.45 ± 1.65 | 82.12 ± 3.12 | 0.075 |

| 3i | 21.54 ± 1.11 | 47.65 ± 1.98 | > 50 |

| 3j | 18.98 ± 0.99 | 43.21 ± 1.76 | > 50 |

| Selegiline | - | - | 0.044 |

Experimental Protocols

In Vitro Fluorometric hMAO-A and hMAO-B Inhibition Assay

The inhibitory activity of the synthesized compounds on hMAO-A and hMAO-B was determined using an in vitro fluorometric method.[1]

Principle: The enzymatic activity of MAO is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate. In this assay, the H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAO activity. The inhibitory effect of the test compounds is quantified by measuring the reduction in fluorescence in their presence.[4]

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrate (e.g., Kynuramine or Tyramine)

-

Fluorometric Probe (e.g., Amplex™ Red)

-

Horseradish Peroxidase (HRP)

-

Test Compounds

-

Positive Control Inhibitor (e.g., Selegiline for MAO-B, Clorgyline for MAO-A)

-

96-well black, flat-bottom plates

Procedure:

-

Preparation of Solutions:

-

Prepare working solutions of the test compounds and the positive control inhibitor at various concentrations in the assay buffer.

-

Prepare a working solution of the MAO enzyme in the assay buffer.

-

Prepare a reaction mixture containing the substrate, fluorometric probe, and HRP in the assay buffer.

-

-

Assay Protocol:

-

Add the test compound solutions to the wells of the 96-well plate.

-

Add the MAO enzyme solution to all wells except for the blank controls.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.[5]

-

Initiate the enzymatic reaction by adding the reaction mixture to all wells.

-

-

Detection:

-

Measure the fluorescence intensity kinetically using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex™ Red).[6]

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[4]

-

Signaling Pathway and Mechanism of Action

The primary mechanism of action of hMAO-B inhibitors is the prevention of dopamine degradation in the brain. This leads to an increase in dopamine levels, which can alleviate the motor symptoms of Parkinson's disease.[2] Furthermore, the inhibition of MAO-B reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and potentially conferring neuroprotective effects.[7]

Conclusion

The benzothiazole-hydrazone scaffold represents a promising class of selective hMAO-B inhibitors. Compound 3e, with its potent inhibitory activity (IC₅₀ = 0.060 µM), serves as a strong lead for further development. The detailed synthetic and experimental protocols provided in this guide offer a framework for the discovery and evaluation of novel hMAO-B inhibitors for the potential treatment of neurodegenerative diseases.

References

- 1. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 7. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to hMAO-B-IN-3: A Potent and Selective Monoamine Oxidase B Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of hMAO-B-IN-3, a potent and selective inhibitor of human monoamine oxidase B (hMAO-B). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical Structure and Physicochemical Properties

This compound, also identified as Compound 15 in the primary literature, is a novel synthetic compound based on a piperine (B192125) scaffold.[1] Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | benzyl (B1604629) (2E,4E)-5-(1,3-benzodioxol-5-yl)-2-cyanopenta-2,4-dienoate |

| Molecular Formula | C₂₀H₁₅NO₄ |

| Molecular Weight | 333.34 g/mol |

| SMILES | O=C(OCC1=CC=CC=C1)/C(C#N)=C/C=C/C2=CC=C(OCO3)C3=C2 |

| CAS Number | 2581113-51-9 |

Pharmacological Properties

This compound has been characterized as a potent, selective, and reversible inhibitor of hMAO-B. Its pharmacological profile suggests its potential as a lead compound for the development of therapeutic agents targeting neurodegenerative diseases such as Parkinson's disease.

| Parameter | Value | Reference |

| hMAO-B IC₅₀ | 47.4 nM | [1] |

| hMAO-A Inhibition | 3% at 1 µM | |

| 5-HT₆R Ki | 696 nM | |

| Inhibition Mechanism | Competitive and Reversible |

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound, based on established protocols for similar compounds and assays.

Synthesis of this compound

The synthesis of this compound, benzyl (2E,4E)-5-(1,3-benzodioxol-5-yl)-2-cyanopenta-2,4-dienoate, can be achieved through a multi-step process involving the condensation of piperonal (B3395001) with a cyanoacetate (B8463686) derivative, followed by esterification. A plausible synthetic route is outlined below.

Caption: Plausible synthetic route for this compound.

Protocol:

-

Knoevenagel Condensation: Piperonal is condensed with benzyl 2-cyanoacetate in the presence of a catalytic amount of piperidine in a suitable solvent (e.g., ethanol (B145695) or toluene). The reaction mixture is heated to reflux, and the formed water is removed azeotropically.

-

Esterification: The resulting (2E,4E)-5-(1,3-benzodioxol-5-yl)-2-cyanopenta-2,4-dienoic acid is then esterified using benzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

-

Purification: The final product, this compound, is purified by column chromatography on silica (B1680970) gel.

In Vitro hMAO-B Inhibition Assay

The inhibitory activity of this compound against human monoamine oxidase B is determined using a fluorometric assay with kynuramine (B1673886) as the substrate.[2][3][4]

Caption: Workflow for the in vitro hMAO-B inhibition assay.

Protocol:

-

Reagents: Recombinant human MAO-B, kynuramine dihydrobromide, this compound, and a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Assay Procedure:

-

In a 96-well plate, add the test compound (this compound) at various concentrations.

-

Add the hMAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate for 20 minutes at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., 2 N NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

-

-

Data Analysis: The percent inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

P-glycoprotein (P-gp) Efflux Assay

To assess whether this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, a bidirectional transport assay using Caco-2 cell monolayers is performed.[5][6][7][8]

Caption: Workflow for the P-glycoprotein efflux assay using Caco-2 cells.

Protocol:

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Assay:

-

The transport of this compound is measured in both directions: from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side.

-

The compound is added to the donor chamber, and samples are taken from the receiver chamber at various time points.

-

-

Quantification: The concentration of this compound in the samples is quantified using a validated LC-MS/MS method.

-

Data Analysis: The apparent permeability coefficient (Papp) for both directions is calculated. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for P-gp.

Mechanism of Action

This compound acts as a competitive inhibitor of hMAO-B. This means it binds to the active site of the enzyme, preventing the substrate from binding and being metabolized. The inhibition is reversible, indicating that the compound does not form a covalent bond with the enzyme.

The primary role of MAO-B is the oxidative deamination of monoamine neurotransmitters, particularly dopamine (B1211576). By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which is a key therapeutic strategy in the management of Parkinson's disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 4. evotec.com [evotec.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: hMAO-B-IN-3 In Vitro Potency and Selectivity

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system, primarily responsible for the degradation of dopamine (B1211576).[][2][3] Its role in dopamine metabolism makes it a significant therapeutic target for neurodegenerative conditions like Parkinson's disease, and its inhibition can help alleviate motor symptoms by increasing dopamine levels.[2][4] This technical guide provides a detailed overview of the in vitro potency and selectivity profile of hMAO-B-IN-3, a notable inhibitor of human monoamine oxidase B (hMAO-B). The following sections present quantitative data on its inhibitory activity, detailed experimental methodologies for key assays, and visual representations of experimental workflows and selectivity profiles to support further research and development.

In Vitro Potency of this compound

The potency of this compound as an inhibitor of hMAO-B has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Parameter | Value (µM) | Reference Compound (Safinamide) |

| hMAO-B IC50 | 7.19 ± 0.32 | 0.23 ± 0.01 |

Table 1: In vitro potency of this compound against human MAO-B. Data for the reference hMAO-B selective inhibitor safinamide (B1662184) mesylate is included for comparison.[5]

In Vitro Selectivity Profile

The selectivity of a MAO-B inhibitor is crucial to minimize off-target effects. Non-selective MAO inhibitors can lead to side effects such as the "cheese effect," a hypertensive crisis caused by the inability to metabolize tyramine (B21549) from certain foods.[6] The selectivity of this compound was assessed by comparing its inhibitory activity against hMAO-A, the other isoform of monoamine oxidase.

| Enzyme | IC50 (µM) | Selectivity Index (SI) |

| hMAO-B | 7.19 ± 0.32 | 9.9 |

| hMAO-A | 71.23 ± 0.06 |

Table 2: Selectivity profile of this compound against hMAO-A and hMAO-B. The Selectivity Index (SI) is calculated as the ratio of hMAO-A IC50 to hMAO-B IC50.

Experimental Protocols

Determination of IC50 Values for hMAO-A and hMAO-B

The inhibitory potency of this compound was determined using a chemiluminescent assay.

Principle: This assay measures the light produced from a secondary reaction coupled to the MAO-catalyzed oxidation of a substrate. The amount of light generated is proportional to the activity of the MAO enzyme. By measuring the reduction in light output in the presence of an inhibitor, the IC50 value can be determined.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-tyramine for MAO-A, benzylamine (B48309) for MAO-B)

-

Horseradish peroxidase (HRP)

-

This compound and reference inhibitors

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

96-well microplates

Procedure:

-

A solution of the test compound (this compound) or reference inhibitor is prepared at various concentrations.

-

The recombinant hMAO-A or hMAO-B enzyme is pre-incubated with the inhibitor solution in the wells of a microplate for a defined period (e.g., 15 minutes) at 37°C.

-

The enzymatic reaction is initiated by adding the MAO substrate.

-

Simultaneously, a detection mixture containing HRP and luminol is added. The hydrogen peroxide produced by the MAO reaction is used by HRP to oxidize luminol, resulting in light emission.

-

The luminescence is measured using a plate-reading luminometer.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a control without any inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Kinetics Study

To understand the mechanism of inhibition, enzyme kinetic studies were performed.

Principle: By measuring the reaction rate at different substrate concentrations in the absence and presence of the inhibitor, a Lineweaver-Burk plot can be generated. The pattern of changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) reveals the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Procedure:

-

A fixed concentration of the hMAO-B enzyme is incubated with varying concentrations of the substrate.

-

The initial reaction rates (V0) are measured.

-

This process is repeated in the presence of different fixed concentrations of this compound.

-

The data are plotted as 1/V0 versus 1/[Substrate] to generate a Lineweaver-Burk plot.

-

Analysis of the plot for this compound showed that with increasing concentrations of the inhibitor, the Vmax remained constant while the Km value increased, indicating a competitive mode of inhibition.[5]

Visualizations

Caption: Workflow for IC50 determination of this compound.

Caption: Selectivity profile of this compound.

References

- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

hMAO-B-IN-3: A Technical Guide to its High Selectivity for Monoamine Oxidase-B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of human monoamine oxidase-B (hMAO-B) by the compound hMAO-B-IN-3. Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, and selective inhibitors of MAO-B are valuable tools in neuroscience research and for the development of therapeutics for neurodegenerative diseases like Parkinson's disease.

Core Focus: Selectivity for MAO-B over MAO-A

This compound has been identified as a potent and selective inhibitor of MAO-B. The selectivity for MAO-B over its isoenzyme, MAO-A, is a crucial characteristic, as non-selective inhibition can lead to undesirable side effects.

Quantitative Inhibition Data

The inhibitory activity of this compound against both MAO-A and MAO-B has been quantified to establish its selectivity profile. The data is summarized in the table below.

| Enzyme | Inhibitor | IC50 | % Inhibition @ 1 µM | Selectivity Index (SI) | Reversibility |

| hMAO-B | This compound | 96 nM | Not Reported | >104 | Reversible |

| hMAO-A | This compound | >10 µM (estimated) | 3% | Not Reported |

Note: The IC50 value for hMAO-A is estimated based on the low inhibition percentage at a high concentration. The Selectivity Index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B). A higher SI value indicates greater selectivity for MAO-B.

Experimental Protocols

The determination of the inhibitory potency and selectivity of compounds like this compound relies on robust in vitro enzyme inhibition assays. Below is a detailed methodology representative of the protocols used to characterize such inhibitors.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol describes a method to determine the IC50 values of a test compound for both MAO-A and MAO-B using a fluorescence-based assay. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.

1. Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

Test compound (this compound)

-

Control inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

MAO substrate (e.g., p-tyramine or a proprietary substrate like Amplex® Red)

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)

-

Assay buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.4)

-

DMSO for compound dilution

-

96-well black microplates

2. Preparation of Reagents:

-

Assay Buffer: Prepare a 50 mM sodium phosphate buffer (pH 7.4).

-

Enzyme Solutions: Dilute the recombinant hMAO-A and hMAO-B enzymes to their optimal working concentrations in the assay buffer.

-

Test Compound and Control Inhibitor Solutions: Prepare stock solutions of the test compound and control inhibitors in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve a range of final assay concentrations.

-

Substrate Solution: Prepare the MAO substrate solution in the assay buffer.

-

Detection Reagent: Prepare a working solution containing the fluorescent probe and HRP in the assay buffer.

3. Assay Procedure:

-

Add 2 µL of the diluted test compound or control inhibitor solutions to the wells of a 96-well microplate. For control wells (no inhibition), add 2 µL of assay buffer with the corresponding DMSO concentration.

-

Add 48 µL of the diluted MAO-A or MAO-B enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Signal Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex® Red).

4. Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound and control inhibitors relative to the no-inhibition control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Calculate the Selectivity Index (SI) by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 values for MAO-A and MAO-B inhibition.

In-depth Technical Guide: Target Engagement Studies of a Novel Monoamine Oxidase B (MAO-B) Inhibitor

Disclaimer: Information regarding a specific molecule designated "hMAO-B-IN-3" is not publicly available. This guide has been constructed using a composite of data from well-characterized human MAO-B (hMAO-B) inhibitors to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in similar studies.

This document provides an in-depth overview of the necessary studies to characterize the target engagement of a novel hMAO-B inhibitor. It covers quantitative data presentation, detailed experimental protocols, and visual representations of key pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative novel hMAO-B inhibitor, which we will refer to as "Compound X" for the purpose of this guide.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of Compound X

| Target | Species | Assay Type | Parameter | Value |

| hMAO-B | Human | Radioligand Binding | Ki | 15 nM |

| hMAO-B | Human | Enzyme Inhibition | IC50 | 30 nM |

| hMAO-A | Human | Enzyme Inhibition | IC50 | >10,000 nM |

| hMAO-B | Rat | Enzyme Inhibition | IC50 | 55 nM |

Table 2: In Vivo Target Occupancy of Compound X Determined by PET Imaging

| Species | Radiotracer | Route of Admin. | Dose (mg/kg) | Target Occupancy (%) | Time Point (min) |

| Rat | [11C]SL25.1188 | IV | 1 | 85 | 60 |

| Rat | [11C]SL25.1188 | PO | 5 | 75 | 90 |

| Non-human Primate | [11C]L-deprenyl-D2 | IV | 0.5 | 90 | 60 |

Experimental Protocols

hMAO-B Enzyme Inhibition Assay

Objective: To determine the in vitro potency of Compound X to inhibit human monoamine oxidase B.

Materials:

-

Recombinant human MAO-B enzyme

-

Kynuramine (B1673886) (substrate)

-

Compound X (test inhibitor)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

96-well microplates

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of Compound X in DMSO.

-

Serially dilute Compound X in potassium phosphate buffer to achieve a range of final assay concentrations.

-

In a 96-well plate, add 20 µL of each concentration of Compound X.

-

Add 160 µL of potassium phosphate buffer to each well.

-

Add 20 µL of a 10 µg/mL solution of hMAO-B to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of kynuramine (final concentration 50 µM).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 2N NaOH.

-

Read the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

-

Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of Compound X to hMAO-B in a cellular context.[1][2][3]

Materials:

-

Human cell line expressing hMAO-B (e.g., SH-SY5Y)

-

Compound X

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease inhibitors)

-

Equipment for heating cell suspensions (e.g., PCR thermocycler)

-

Western blotting reagents and anti-MAO-B antibody

Procedure:

-

Culture SH-SY5Y cells to 80-90% confluency.[2]

-

Treat cells with either vehicle (DMSO) or a saturating concentration of Compound X for 1 hour at 37°C.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

-

Collect the supernatant and analyze the amount of soluble MAO-B by Western blotting.

-

Quantify the band intensities and plot the fraction of soluble MAO-B as a function of temperature for both vehicle- and Compound X-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.[1]

In Vivo PET Imaging for Target Occupancy

Objective: To quantify the engagement of hMAO-B by Compound X in the living brain.

Materials:

-

Appropriate animal model (e.g., rat, non-human primate)

-

Compound X formulated for in vivo administration

-

A suitable MAO-B PET radiotracer (e.g., [11C]SL25.1188 or [11C]L-deprenyl-D2)

-

PET scanner

-

Anesthesia

Procedure:

-

Administer Compound X to the animal at various doses and time points prior to the PET scan.

-

Anesthetize the animal and position it in the PET scanner.

-

Inject the PET radiotracer intravenously as a bolus.

-

Acquire dynamic PET data for 60-120 minutes.

-

For full kinetic modeling, arterial blood samples may be collected to measure the radiotracer concentration in plasma over time.

-

Reconstruct the PET images and define regions of interest (ROIs) in the brain.

-

Calculate the binding potential (BPND) or total distribution volume (VT) of the radiotracer in each ROI for both baseline (no drug) and Compound X-treated conditions.

-

Target occupancy (TO) is calculated using the following formula: TO (%) = 100 * (BPND,baseline - BPND,drug) / BPND,baseline

Visualizations

Signaling Pathway and Mechanism of Inhibition

Caption: MAO-B signaling pathway and inhibition by Compound X.

Experimental Workflow for Target Engagement

Caption: Workflow for hMAO-B inhibitor target engagement studies.

References

- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetic Profile of hMAO-B-IN-3

This technical guide provides a comprehensive overview of the predicted pharmacokinetic profile of the novel human monoamine oxidase B (hMAO-B) inhibitor, hMAO-B-IN-3. Due to the limited availability of in vivo experimental data for this specific compound, this guide leverages in silico predictions and comparative data from established MAO-B inhibitors to offer a robust projection of its absorption, distribution, metabolism, and excretion (ADME) characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Monoamine oxidase B (MAO-B) is a critical enzyme responsible for the degradation of key neurotransmitters, most notably dopamine (B1211576).[1][2][3] Inhibition of hMAO-B is a well-established therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease, as it increases the bioavailability of dopamine in the brain.[2][3][4] this compound is a reversible and selective inhibitor of hMAO-B with a reported IC50 of 96 nM.[5] Understanding the pharmacokinetic profile of this compound is essential for its development as a potential therapeutic agent.

Predicted Physicochemical and ADME Properties

The following tables summarize the predicted physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a closely related compound, referred to in predictive models as MAO-B-IN-30 (4-bromo-N'-(2-oxoindol-3-yl)benzohydrazide). These in silico predictions offer valuable insights into the likely pharmacokinetic behavior of this compound.[6]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 344.17 g/mol | Compliant with Lipinski's Rule of Five (<500 g/mol ), suggesting good potential for oral bioavailability.[6] |

| LogP (Octanol/Water Partition Coefficient) | 2.5 | Indicates good lipophilicity, which is favorable for membrane permeability.[6] |

| Water Solubility | -3.5 log(mol/L) | Moderately soluble.[6] |

| Polar Surface Area (PSA) | 78.9 Ų | Suggests good cell membrane permeability and potential for blood-brain barrier penetration.[6] |

Table 2: Predicted ADME Properties

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability | 0.9 x 10⁻⁶ cm/s | Predicted to have moderate to high intestinal permeability.[6] |

| Human Intestinal Absorption | 90% | High predicted absorption from the gastrointestinal tract.[6] |

| P-glycoprotein Substrate | No | Not likely to be a substrate of P-glycoprotein, reducing the risk of efflux from target cells.[6] |

| Distribution | ||

| Volume of Distribution (VDss) | 0.4 L/kg | Suggests moderate distribution into tissues.[6] |

| Fraction Unbound in Plasma | 0.15 | Indicates relatively high plasma protein binding.[6] |

| Blood-Brain Barrier (BBB) Permeability | High | Predicted to cross the blood-brain barrier effectively. |

| Metabolism | ||

| CYP2D6 Substrate | No | Low probability of being metabolized by CYP2D6. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4. |

| Excretion | ||

| Total Clearance | 0.5 L/hr/kg | Predicted moderate rate of elimination from the body.[6] |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be a substrate for renal OCT2-mediated excretion.[6] |

Table 3: Predicted Toxicological Properties

| Parameter | Predicted Value | Interpretation |

| AMES Toxicity | No | Predicted to be non-mutagenic.[6] |

| hERG I Inhibitor | No | Low risk of cardiotoxicity associated with hERG channel inhibition.[6] |

| Skin Sensitization | No | Low potential to cause skin sensitization.[6] |

Comparative Pharmacokinetic Data of Established MAO-B Inhibitors

To provide context for the predicted data of this compound, the following table presents the pharmacokinetic parameters of clinically approved MAO-B inhibitors.

Table 4: Pharmacokinetic Parameters of Selegiline, Rasagiline, and Safinamide in Humans

| Parameter | Selegiline | Rasagiline | Safinamide |

| Bioavailability (%) | ~10 (oral) | ~36 | 95 |

| Tmax (h) | < 1 | 0.5 - 0.7 | 1.8 - 2.8 |

| Half-life (t½) (h) | ~1.5 (single dose) | ~3 (steady-state) | ~22 |

| Protein Binding (%) | >90 | 88 - 94 | 88 - 90 |

| Metabolism | Extensive first-pass metabolism via CYP2B6 and CYP3A4 | Extensively metabolized by CYP1A2 | Metabolized by amide hydrolytic oxidation |

| Excretion | Urine (mainly) | Urine (mainly) | Urine (as inactive metabolites) |

Data compiled from multiple sources.[1][7]

Signaling Pathways and Experimental Workflows

Mechanism of Action of hMAO-B Inhibitors

hMAO-B inhibitors exert their therapeutic effect by preventing the breakdown of dopamine in the brain.[1] This leads to an increase in dopamine levels in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[1][4]

Caption: Mechanism of hMAO-B inhibition.

In Silico ADME Prediction Workflow

The predicted pharmacokinetic data presented in this guide are generated through computational models. This workflow illustrates the typical process.

Caption: In silico ADME prediction workflow.

Experimental Protocols

While specific in vivo data for this compound is not publicly available, the following are standard experimental protocols used to determine the pharmacokinetic profile of novel MAO-B inhibitors.

5.1. In Vitro MAO-B Inhibition Assay

-

Objective: To determine the in vitro potency and selectivity of the inhibitor against hMAO-A and hMAO-B.

-

Methodology:

-

Recombinant human MAO-A and MAO-B enzymes are used.

-

A range of inhibitor concentrations (e.g., 0.003–100 µM) are incubated with the enzymes.[8]

-

A substrate, such as kynuramine, is added.[8]

-

The enzymatic reaction leads to the formation of a fluorescent product (4-hydroxyquinoline in the case of kynuramine).[8]

-

The fluorescence is measured using a spectrophotometer to determine the rate of reaction.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

5.2. In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)

-

Objective: To determine the in vivo ADME properties of the inhibitor.

-

Methodology:

-

The compound is administered to a cohort of rats, typically via oral (p.o.) and intravenous (i.v.) routes.

-

Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

-

Plasma is separated from the blood samples by centrifugation.

-

The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) are calculated using appropriate software.

-

5.3. Brain Tissue Distribution Study

-

Objective: To assess the ability of the inhibitor to cross the blood-brain barrier.

-

Methodology:

-

Following compound administration to animal models, animals are euthanized at various time points.

-

Brain tissue is collected and homogenized.

-

The concentration of the compound in the brain homogenate is determined by LC-MS/MS.

-

The brain-to-plasma concentration ratio is calculated to evaluate BBB penetration.

-

Conclusion

The in silico analysis of this compound suggests a favorable pharmacokinetic profile for a potential central nervous system therapeutic agent. The predictions indicate good oral bioavailability, effective blood-brain barrier penetration, and a moderate rate of clearance. While these computational predictions are a valuable starting point, in vivo pharmacokinetic studies are crucial to confirm these properties and to fully characterize the ADME profile of this compound. The experimental protocols outlined in this guide provide a framework for conducting such essential preclinical evaluations.

References

- 1. MAO-B inhibitors - BioPharma Notes [biopharmanotes.com]

- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

- 4. Pharmacokinetics of monoamine oxidase B inhibitors in Parkinson's disease: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of hMAO-B-IN-3 in Neurodegenerative Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of hMAO-B-IN-3, a selective inhibitor of monoamine oxidase-B (MAO-B), and its potential role in the context of neurodegenerative disease models. This document synthesizes available in vitro data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.

Core Concepts: MAO-B in Neurodegenerative Disease

Monoamine oxidase-B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine (B1211576).[1][] In neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, the activity of MAO-B is often found to be elevated in the brain.[3][4] This increased activity contributes to a decline in dopamine levels and an increase in oxidative stress through the production of reactive oxygen species (ROS) like hydrogen peroxide during the dopamine breakdown process.[1] Consequently, the inhibition of MAO-B is a clinically validated therapeutic strategy aimed at preserving dopamine levels and mitigating neuronal damage.

Quantitative Data Summary for this compound (MAO-B-IN-30)

The following table summarizes the available in vitro inhibitory activity of a closely related compound, MAO-B-IN-30, against human monoamine oxidase A and B.

| Compound | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| MAO-B-IN-30 | hMAO-B | 0.082 | ~234 |

| hMAO-A | 19.176 |

Note: Data is based on in vitro fluorometric assays. The selectivity index is calculated from the provided IC50 values. A higher selectivity index indicates a greater specificity for MAO-B over MAO-A.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key in vitro assays used to characterize MAO-B inhibitors like this compound.

MAO-B Enzymatic Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of MAO-B and the inhibitory potential of test compounds.

Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine), which produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe, such as Amplex® Red, to generate the highly fluorescent product, resorufin. The increase in fluorescence is directly proportional to MAO-B activity and can be measured using a fluorescence plate reader.

Materials:

-

Human recombinant MAO-B enzyme

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-B substrate (e.g., tyramine)

-

Amplex® Red reagent

-

Horseradish Peroxidase (HRP)

-

This compound (or test compound)

-

Positive control (e.g., Selegiline)

-

96-well black, flat-bottom plates

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, Amplex® Red, HRP, and test compound in MAO-B Assay Buffer.

-

Assay Reaction:

-

To the wells of a 96-well plate, add the test compound at various concentrations.

-

Include wells for a vehicle control (buffer only) and a positive control.

-

Add the MAO-B enzyme solution to all wells except for the blank.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate/Amplex® Red/HRP mixture.

-

-

Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission for resorufin) over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

In Vitro Neuroprotection Studies (SH-SY5Y Cell Model)

The SH-SY5Y human neuroblastoma cell line is a widely used model to assess the neuroprotective effects of compounds against neurotoxin-induced cell death.

Principle: This assay evaluates the ability of a test compound to protect neuronal cells from damage induced by neurotoxins such as 6-hydroxydopamine (6-OHDA), which mimics some aspects of Parkinson's disease pathology. Cell viability is typically assessed using an MTT assay.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12)

-

Neurotoxin (e.g., 6-OHDA)

-

This compound (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Culture and Plating: Culture SH-SY5Y cells and plate them in 96-well plates at an appropriate density.

-

Compound Treatment:

-

Pre-treat the cells with various non-toxic concentrations of the test compound for a specified period (e.g., 2 hours).

-

Include wells for a vehicle control and a neurotoxin-only control.

-

-

Neurotoxin Challenge: Induce neurotoxicity by adding the neurotoxin to the appropriate wells.

-

Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the study of this compound.

Concluding Remarks

The available in vitro data for this compound (as MAO-B-IN-30) demonstrates its high potency and selectivity for MAO-B. This profile, coupled with the established role of MAO-B in the pathophysiology of neurodegenerative diseases, positions this compound as a compound of interest for further investigation. The experimental protocols detailed herein provide a foundation for continued research into its neuroprotective potential. Future in vivo studies in relevant animal models of neurodegenerative disease are warranted to fully elucidate the therapeutic promise of this compound.

References

hMAO-B-IN-3 for Alzheimer's disease research

An In-Depth Technical Guide to KDS2010 for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the presence of reactive astrocytes, which have been shown to produce excessive levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) through the action of monoamine oxidase-B (MAO-B). This aberrant GABA production leads to the suppression of synaptic transmission and contributes to the cognitive deficits observed in AD. KDS2010, also known as Tisolagiline, is a potent, highly selective, and reversible inhibitor of human MAO-B (hMAO-B) that has emerged as a promising therapeutic candidate for Alzheimer's disease. By inhibiting MAO-B, KDS2010 aims to reduce the overproduction of GABA in reactive astrocytes, thereby restoring normal synaptic function and alleviating memory impairment. This technical guide provides a comprehensive overview of KDS2010, including its mechanism of action, quantitative data, and detailed experimental protocols relevant to its evaluation in Alzheimer's disease research.

Quantitative Data Summary

The following tables summarize the key quantitative data for KDS2010, facilitating a clear comparison of its biochemical and pharmacological properties.

Table 1: In Vitro Inhibitory Activity of KDS2010

| Target Enzyme | IC50 (nM) | Selectivity (over hMAO-A) | Reference |

| hMAO-B | 7.6 | >12,500-fold | [1] |

| hMAO-A | >100,000 | - | [1] |

Table 2: In Vitro ADME/Tox Profile of KDS2010

| Parameter | Result | Reference |

| Cytochrome P450 Inhibition (5 isotypes) | IC50 > 10 µM | [1] |

| hERG Inhibitory Activity | IC50 > 50 µM | [1] |

| Liver Microsome Stability | 92% remaining | [1] |

| Plasma Stability | 98% remaining |

Mechanism of Action in Alzheimer's Disease

In the context of Alzheimer's disease, the therapeutic effect of KDS2010 is primarily attributed to its inhibition of MAO-B in reactive astrocytes. This mechanism is distinct from the traditional view of MAO-B inhibitors simply increasing dopamine (B1211576) levels.

Reactive astrocytes, a hallmark of AD pathology, upregulate MAO-B, which in turn leads to the excessive synthesis of GABA from putrescine. This astrocytic GABA is released and acts on neighboring neurons, causing tonic inhibition of synaptic transmission and impairing synaptic plasticity, which are crucial for learning and memory. KDS2010, by inhibiting MAO-B, reduces this aberrant GABA production, thereby disinhibiting neurons and restoring synaptic function.

Furthermore, the inhibition of MAO-B by KDS2010 has been shown to reduce the expression of glial fibrillary acidic protein (GFAP), a marker of astrocyte activation, suggesting that KDS2010 can also attenuate neuroinflammation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow for evaluating KDS2010.

Mechanism of KDS2010 in Alzheimer's Disease.

References

An In-depth Technical Guide on Selegiline and Its Effect on Dopamine Metabolism

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of Selegiline, a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), and its profound effects on dopamine (B1211576) metabolism. Due to the absence of publicly available information on a compound designated "hMAO-B-IN-3," this document focuses on the well-characterized and clinically relevant MAO-B inhibitor, Selegiline, as a representative molecule. This guide delves into the mechanism of action of Selegiline, presents quantitative data on its enzymatic inhibition and its in vivo effects on dopamine and its metabolites, and provides detailed experimental protocols for the assessment of MAO-B inhibition and the measurement of dopamine levels. The information is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and the development of novel therapeutics targeting dopamine pathways.

Introduction: The Role of MAO-B in Dopamine Metabolism

Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of several monoamine neurotransmitters, including dopamine.[1][2] In the dopaminergic neurons of the nigrostriatal pathway, MAO-B is responsible for the oxidative deamination of dopamine, converting it to 3,4-dihydroxyphenylacetic acid (DOPAC).[3] This process not only reduces the available pool of dopamine for vesicular packaging and release but also generates hydrogen peroxide (H₂O₂), a reactive oxygen species that can contribute to oxidative stress and neuronal damage.[4]

The inhibition of MAO-B is a well-established therapeutic strategy for conditions characterized by dopamine deficiency, most notably Parkinson's disease.[5] By blocking the action of MAO-B, inhibitors prevent the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft and enhancing dopaminergic neurotransmission. This guide focuses on Selegiline, a prototypical selective and irreversible MAO-B inhibitor, to elucidate the molecular and physiological consequences of MAO-B inhibition on dopamine metabolism.

Selegiline: A Selective MAO-B Inhibitor

Selegiline, also known as L-deprenyl, is a propargylamine (B41283) derivative that acts as a potent and selective irreversible inhibitor of MAO-B. Its selectivity for MAO-B over its isoenzyme, MAO-A, is a critical feature that minimizes the risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed. At therapeutic doses for Parkinson's disease, Selegiline primarily targets MAO-B.

Mechanism of Action

Selegiline's mechanism of action involves the formation of a covalent bond with the N-5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of the MAO-B enzyme. This irreversible binding inactivates the enzyme, preventing it from metabolizing dopamine. The inhibition of MAO-B leads to an accumulation of dopamine in the presynaptic terminal, making more of the neurotransmitter available for release into the synaptic cleft. Beyond its direct inhibitory effect, Selegiline has also been reported to enhance the release of dopamine and inhibit its reuptake, further potentiating dopaminergic signaling.

Quantitative Data on Selegiline's Potency and Selectivity

The inhibitory potency of Selegiline on MAO-B has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

| Parameter | Value | Species/System | Reference |

| IC50 (MAO-B) | 51 nM | Recombinant human MAO-B | |

| IC50 (MAO-B) | 11.25 nM | Rat brain | |

| IC50 (MAO-A) | 23 µM | Recombinant human MAO-A | |

| Selectivity | ~450-fold for MAO-B over MAO-A | Recombinant human enzymes |

Effects of Selegiline on Dopamine Metabolism in Vivo

The administration of Selegiline leads to significant alterations in the neurochemical profile of the brain, particularly within the striatum, a region rich in dopaminergic neurons.

Impact on Dopamine and its Metabolites

In vivo studies have consistently demonstrated that Selegiline increases the extracellular concentration of dopamine while decreasing the levels of its primary metabolite, DOPAC.

| Treatment | Brain Region | Change in Dopamine | Change in DOPAC | Change in HVA | Species | Reference |

| Selegiline (10 mg/kg, i.p., 8 days) | Striatum | Increased | Decreased by >80% (basal) | Not specified | Rat | |

| Selegiline (10 mg/kg, i.p., 7 days) | Striatum | Significant increase in basal levels (persisted for 1 day) | Significant decrease in basal levels (persisted for >28 days) | Not specified | Rat | |

| Selegiline (0.1 mg/kg, i.p., 2 weeks) with Levodopa/Carbidopa | Striatum | ~7-fold increase in extracellular concentration | Not specified | Not specified | Marmoset |

HVA (Homovanillic Acid) is another major dopamine metabolite, formed from DOPAC by the action of catechol-O-methyltransferase (COMT).

Signaling Pathways and Experimental Workflows

Dopamine Metabolism and the Action of Selegiline

Caption: Dopamine metabolism and the inhibitory action of Selegiline.

Experimental Workflow for In Vitro MAO-B Inhibition Assay

Caption: Workflow for a typical in vitro MAO-B inhibition assay.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for an in vivo microdialysis experiment.

Detailed Experimental Protocols

In Vitro Fluorometric MAO-B Inhibition Assay (Kynuramine Substrate)

This protocol is adapted from established methods for determining the inhibitory potential of compounds against MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Kynuramine dihydrobromide (substrate)

-

Selegiline (or other test inhibitor)

-

96-well black, flat-bottom microplate

-

Microplate reader capable of fluorescence measurement (Excitation ~320 nm, Emission ~380 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Selegiline in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of kynuramine in the assay buffer.

-

Dilute the recombinant human MAO-B enzyme in assay buffer to the desired working concentration.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of a serial dilution of Selegiline (or test compound) to the appropriate wells. For control wells (100% activity), add 10 µL of the vehicle (e.g., DMSO).

-

Add 20 µL of the diluted MAO-B enzyme solution to all wells except for the blank wells (add 20 µL of assay buffer instead).

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 20 µL of the kynuramine substrate solution to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 380 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of Selegiline compared to the control (100% activity) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Microdialysis for Dopamine Measurement

This protocol provides a general framework for conducting in vivo microdialysis to measure extracellular dopamine levels in the striatum of rodents.

Materials:

-

Laboratory animal (e.g., rat)

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Surgical instruments

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

-

Selegiline solution for administration

Procedure:

-

Surgical Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the striatum according to stereotaxic coordinates.

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving animal.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow for an equilibration period of at least 1-2 hours to obtain a stable baseline of dopamine levels.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Administer Selegiline via the desired route (e.g., intraperitoneal injection).

-

Continue to collect dialysate samples at the same intervals for a defined period post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine, DOPAC, and HVA concentrations using an HPLC-ECD system.

-

-

Data Analysis:

-

Quantify the concentrations of dopamine and its metabolites in each sample based on a standard curve.

-

Express the post-drug concentrations as a percentage of the average baseline concentration for each animal.

-

Perform statistical analysis to determine the significance of the changes in neurotransmitter and metabolite levels following Selegiline administration.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain.

-

Section the brain and perform histological staining to verify the correct placement of the microdialysis probe.

-

Conclusion

Selegiline serves as a valuable pharmacological tool and therapeutic agent by selectively and irreversibly inhibiting MAO-B, thereby modulating dopamine metabolism. This guide has provided a detailed overview of its mechanism of action, quantitative effects on dopamine and its metabolites, and comprehensive experimental protocols for its study. The presented information and methodologies are intended to support further research into the role of MAO-B in neurological disorders and the development of next-generation therapies targeting the dopaminergic system.

References

- 1. benchchem.com [benchchem.com]

- 2. Selegiline - Wikipedia [en.wikipedia.org]

- 3. Turnover of acid dopamine metabolites in striatal and mesolimbic tissue of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]

- 5. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

hMAO-B-IN-3 CAS number and supplier information

An In-Depth Technical Guide to hMAO-B-IN-3

This technical guide provides a comprehensive overview of this compound, a potent inhibitor of human monoamine oxidase B (hMAO-B), for researchers, scientists, and professionals in drug development.

Chemical and Supplier Information

This compound is a notable compound in neuroscience research, primarily for its selective inhibition of a key enzyme in the metabolic pathways of neurotransmitters.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 2581113-51-9[1][2] |

| Molecular Formula | C20H15NO4[3] |

| Molecular Weight | 333.34 g/mol [2][3] |

Supplier Information:

This compound is available from various chemical suppliers specializing in research chemicals. Researchers interested in procuring this compound can refer to the following suppliers:

Quantitative Data

This compound is a potent inhibitor of hMAO-B. The following table summarizes its inhibitory activity.

| Compound | Target | IC50 |

| This compound | hMAO-B | 47.4 nM[1][2] |

For comparison, the IC50 values of other relevant MAO-B inhibitors are provided below:

| Compound | Target | IC50 | Ki |

| MAO-B-IN-3 | MAO-B | 96 nM[4] | 696 nM (for 5-HT6R)[4] |

| hMAO-B-IN-4 | hMAO-B | 0.067 µM[5][6] | 0.03 µM[5][6] |

| hMAO-B-IN-4 | hMAO-A | 33.82 µM[5][6] | |

| hMAO-B-IN-32 | hMAO-B | 45.52 µM[7] | |

| MAO-B-IN-16 | hMAO-B | 1.55 µM[8] | |

| MAO-B-IN-16 | hMAO-A | >100 µM[8] | |

| MAO-B-IN-17 | hMAO-B | 5.08 µM[9] | |

| MAO-B-IN-17 | hMAO-A | >100 µM[9] |

Mechanism of Action and Signaling Pathway

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, including dopamine.[][11][12] The inhibition of MAO-B is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases the synaptic levels of dopamine.[12][13] The byproducts of MAO-B-catalyzed reactions, such as hydrogen peroxide and aldehydes, can contribute to oxidative stress and neurotoxicity.[11][12]

This compound acts as a potent inhibitor of this enzymatic activity. The following diagram illustrates the signaling pathway of MAO-B and the inhibitory effect of this compound.

Caption: MAO-B signaling pathway and inhibition by this compound.

Experimental Protocols

While a specific, detailed experimental protocol for this compound was not available in the initial search, a general workflow for assessing the inhibitory activity of compounds against hMAO-B can be outlined. This is typically performed using an in vitro enzyme inhibition assay.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against human MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine (B48309) or phenylethylamine)

-

Detection reagent (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader (fluorescence)

General Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.

-

Assay Reaction:

-

Add the assay buffer to the wells of the 96-well plate.

-

Add the test compound at various concentrations to the respective wells.

-

Add the recombinant hMAO-B enzyme to all wells (except for the negative control).

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the MAO-B substrate and the detection reagent mixture (e.g., Amplex Red and HRP) to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the fluorescence signal at regular intervals using a microplate reader. The production of hydrogen peroxide from the MAO-B reaction is coupled to the conversion of the detection reagent into a fluorescent product.

-

-

Data Analysis:

-

Plot the rate of reaction (fluorescence increase over time) against the concentration of the inhibitor.

-

Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

The following diagram illustrates a typical experimental workflow for an MAO-B inhibition assay.

Caption: General experimental workflow for MAO-B inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.cn]

- 3. Buy this compound [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. molnova.com [molnova.com]

- 7. hMAO-B-IN-32 | CAS 28705-46-6 | TargetMol | Biomol.com [biomol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MAO-B-IN-17 | Monoamine Oxidase | 2890188-81-3 | Invivochem [invivochem.com]

- 11. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

hMAO-B-IN-3: A Technical Whitepaper on a Novel Piperine-Based Inhibitor of Human Monoamine Oxidase B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human monoamine oxidase B (hMAO-B) is a well-validated target for the treatment of neurodegenerative disorders, particularly Parkinson's disease. Inhibition of hMAO-B prevents the degradation of dopamine, thereby increasing its availability in the brain. hMAO-B-IN-3, a novel synthetic compound, has emerged as a potent and selective inhibitor of this enzyme. This document provides a comprehensive technical overview of this compound, including its synthesis, mechanism of action, and key experimental data, intended to inform further research and development efforts.

Quantitative Data Summary

This compound, also identified as compound 15 in the primary literature, is a piperine-derived inhibitor of human monoamine oxidase B.[1][2] The compound exhibits potent inhibitory activity against hMAO-B with favorable drug-like properties.[1][2]

| Parameter | Value | Enzyme | Notes | Reference |

| IC50 | 47.4 nM | hMAO-B | [1][2] | |

| Inhibition Mechanism | Competitive | hMAO-B | [1] |

Experimental Protocols

Synthesis of this compound

While the primary literature provides the reaction scheme, a generalized synthetic protocol for piperine (B192125) analogs involves the modification of the piperidine (B6355638) ring.[3] A common approach includes the hydrolysis of piperine to piperic acid, followed by amidation with various amines. For this compound, the synthesis involves the introduction of a cyano and a benzyl (B1604629) ester group, which have been shown to enhance potency and selectivity for hMAO-B.[1]

Human Monoamine Oxidase B (hMAO-B) Inhibition Assay

The inhibitory activity of this compound against hMAO-A and hMAO-B is determined using a fluorometric assay with recombinant human MAO isoforms.[4][5]

Materials and Reagents: